molecular formula C24H25ClN6O2S B2732430 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024579-26-7

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No. B2732430
M. Wt: 497.01
InChI Key: GRJFYRVNIHVTAT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thioxo group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The imidazoquinazolinone group is a fused ring system with multiple nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds with a structural basis related to the chemical has shown significant scientific interest due to their potential biological activities. Specifically, compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides revealed anticancer and antibacterial activities. These compounds, including those with quinazolin-2-yl acetamide structures, demonstrated selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential in anticancer research (Berest et al., 2011).

Anticancer and Cytotoxicity Evaluation

Another research initiative focused on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds exhibited considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, illustrating the scope of quinazolinone derivatives in cancer treatment strategies (Kovalenko et al., 2012).

Potential for Antihypertensive Agents

Research into the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents revealed that certain derivatives produced significant hypotension in spontaneously hypertensive rat models. This suggests the relevance of quinazoline derivatives in developing new antihypertensive treatments (Takai et al., 1986).

Antimicrobial and Anticancer Activity

Furthermore, a study on the synthesis, molecular docking, and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted their significant antimicrobial and anticancer activities. These findings underscore the therapeutic potential of such derivatives in both antimicrobial and oncological contexts (Mehta et al., 2019).

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

CAS RN

1024579-26-7

Product Name

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Molecular Formula

C24H25ClN6O2S

Molecular Weight

497.01

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C24H25ClN6O2S/c25-16-4-3-5-17(14-16)30-12-10-29(11-13-30)9-8-26-21(32)15-20-23(33)31-22(27-20)18-6-1-2-7-19(18)28-24(31)34/h1-7,14,20,27H,8-13,15H2,(H,26,32)

InChI Key

GRJFYRVNIHVTAT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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